2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2S3/c28-18(23-19-22-10-11-30-19)13-31-20-25-24-17(27(20)14-6-2-1-3-7-14)12-26-15-8-4-5-9-16(15)32-21(26)29/h1-11H,12-13H2,(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPOOIANIUCCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursorsReaction conditions may vary, but common methods include the use of metal catalysts and specific reagents to facilitate the formation of the desired heterocyclic structures .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of triazole and benzothiazole exhibit significant antimicrobial properties. The presence of the triazole ring enhances the compound's ability to inhibit the growth of bacteria and fungi. In vitro studies have demonstrated its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .
Anticancer Potential
The compound has shown promise in anticancer research. Studies suggest that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cancer progression. For instance, compounds similar to this one have been explored for their ability to target cancer cell metabolism and proliferation pathways .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways. This could pave the way for its use in treating inflammatory disorders .
Case Studies
Several case studies provide insights into the applications and effectiveness of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazole derivatives against common bacterial strains. The results indicated that compounds with similar structures to 2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria.
Case Study 2: Cancer Cell Line Studies
In vitro assays using human cancer cell lines demonstrated that this compound could significantly reduce cell viability and induce apoptosis. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple heterocyclic rings allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Triazole and Benzothiazole Derivatives
Key Insights :
Sulfanyl Acetamide Variations
Key Insights :
- The thiazol-2-yl group in the target compound offers a balance between hydrophilicity and π-π stacking, contrasting with nitro () or chloroaryl () groups, which may increase toxicity or membrane permeability .
Anticonvulsant Activity
- : Benzothiazole-urea derivatives (e.g., compound 5f ) showed 100% protection in MES models at 30 mg/kg. Substituents like 6-F or 6-CH₃ on benzothiazole correlated with efficacy.
- Target Compound : The 2-oxo-benzothiazole may mimic these substituents, though the triazole-thiazole scaffold could alter pharmacokinetics (e.g., longer half-life).
Anti-Exudative Activity
Biological Activity
The compound 2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide represents a novel class of bioactive molecules with significant potential in medicinal chemistry. This article delves into its biological activity, exploring its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Benzothiazole moiety : Known for its antimicrobial and anticancer properties.
- Triazole ring : Exhibits a wide range of biological activities including antifungal and antibacterial effects.
- Thiazole group : Often associated with various pharmacological effects.
The molecular formula is , indicating its complex nature that contributes to its biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole and triazole possess significant antimicrobial properties. A study evaluated compounds similar to the target compound against various bacterial and fungal pathogens. The findings indicated that many derivatives exhibited potent activity, with minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against selected strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Activity Type |
|---|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 | Bacterial |
| 4p | - | - | Antifungal |
| 3h | - | - | Antifungal |
The mechanism by which these compounds exert their antimicrobial effects often involves the disruption of microbial cell wall synthesis and interference with nucleic acid metabolism. The triazole component is particularly noted for its ability to inhibit the enzyme lanosterol demethylase, crucial in ergosterol biosynthesis in fungi .
Antitubercular Activity
In addition to general antimicrobial properties, some studies have highlighted the potential of triazole derivatives in targeting Mycobacterium tuberculosis (Mtb). For instance, certain derivatives showed IC50 values as low as 2.03 μM against Mtb, suggesting a selective inhibition that could be leveraged for therapeutic development .
Cytotoxicity Studies
While exploring the therapeutic index, cytotoxicity assays are essential. Compounds derived from similar structures have shown varying degrees of cytotoxicity against human cell lines. For example, some compounds demonstrated significant inhibition against liver and breast cancer cell lines, indicating potential anticancer properties .
Case Study 1: Synthesis and Evaluation
A study synthesized several benzothiazole derivatives and evaluated their biological activities. Among them, one derivative exhibited potent antimicrobial effects with an MIC of 50 μg/mL across various pathogens, highlighting the importance of structural modifications in enhancing biological activity .
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on related compounds revealed insights into their binding affinities towards target proteins involved in bacterial resistance mechanisms. This computational approach aids in predicting the efficacy of new derivatives based on structural characteristics .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization of hydrazine derivatives with carbon disulfide under basic conditions to form the triazole core . Key steps include:
- Triazole ring formation : Cyclization at 80–100°C using DMF as a solvent and KOH as a base .
- Sulfanyl-acetamide coupling : Thiol-alkylation with chloroacetamide derivatives in ethanol under reflux . Optimization requires monitoring via TLC and adjusting catalyst concentrations (e.g., NaH for thioether bond formation) to improve yields (typically 60–75%) .
Q. Which characterization techniques are critical for verifying structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of triazole substitution and benzothiazole fusion .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 515.65 for C27H25N5O2S2) .
- HPLC : Purity >95% is achievable using C18 reverse-phase columns with acetonitrile/water gradients .
Q. What preliminary biological screening models are recommended for assessing activity?
- Antimicrobial assays : Broth microdilution against S. aureus (MIC) and C. albicans (IC50) .
- Anticancer profiling : MTT assays on HeLa or MCF-7 cell lines, with IC50 values compared to cisplatin .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based protocols .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved across studies?
Discrepancies in IC50 values (e.g., 2–50 µM in cancer models) may arise from:
- Solubility variations : Use DMSO stock solutions standardized to <0.1% v/v in assays .
- Cell line heterogeneity : Validate results across 3+ cell lines (e.g., A549, HepG2) with p < 0.05 significance .
- Metabolic interference : Include cytochrome P450 inhibition studies to assess off-target effects .
Q. What computational methods predict binding affinities to biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17) or tubulin (PDB ID: 1SA0) .
- MD simulations : 100-ns trajectories in GROMACS assess stability of ligand-protein complexes .
- QSAR modeling : Hammett constants for substituents correlate with logP and IC50 (R² > 0.85) .
Q. How does the compound’s stability under physiological conditions affect experimental design?
- pH-dependent degradation : Monitor via UV-Vis at 37°C; half-life >24 hrs in pH 7.4 buffer, but <6 hrs in acidic (pH 2.0) conditions .
- Light sensitivity : Store solutions in amber vials to prevent photolytic cleavage of the thiazole ring .
Q. What strategies mitigate toxicity in in vivo models?
- Prodrug modification : Introduce acetyl-protected thiol groups to reduce hepatotoxicity .
- Dose escalation : Start at 10 mg/kg in murine models, with liver/kidney histopathology at endpoints .
Methodological Challenges
Q. How are reaction mechanisms elucidated for key synthetic steps?
- Isotopic labeling : Use ³⁵S-labeled thiourea intermediates to track sulfur incorporation .
- Kinetic studies : Pseudo-first-order rate constants (kobs) for cyclization steps under varying temperatures .
Q. What structural analogs enhance SAR understanding?
| Analog Modification | Activity Trend (vs. Parent) | Reference |
|---|---|---|
| Benzothiazole → benzoxazole | ↓ Anticancer (IC50 +40%) | |
| Phenyl → 4-Cl-phenyl | ↑ Antimicrobial (MIC −50%) | |
| Thiazole → pyridine | Altered kinase selectivity |
Q. How are batch-to-batch inconsistencies addressed in biological assays?
- Quality control : NMR purity thresholds (>95%) and LC-MS lot verification .
- Positive controls : Include doxorubicin (anticancer) and ciprofloxacin (antimicrobial) in all assays .
Future Directions
Q. What novel applications are suggested by its physicochemical properties?
- Antiviral potential : Docking studies indicate inhibition of SARS-CoV-2 Mpro (ΔG < −8 kcal/mol) .
- Fluorescent probes : Benzothiazole’s intrinsic fluorescence (λex 350 nm) enables cellular imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
